3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
Description
This compound features a thieno[3,2-d][1,2,3]triazin-4(3H)-one core fused with a thiophene ring, a piperidine moiety substituted at the 4-position with a 3-(trifluoromethyl)phenylsulfonyl group.
Properties
IUPAC Name |
3-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]thieno[3,2-d]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O3S2/c18-17(19,20)11-2-1-3-13(10-11)29(26,27)23-7-4-12(5-8-23)24-16(25)15-14(21-22-24)6-9-28-15/h1-3,6,9-10,12H,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZZGUMPFCYYMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one typically involves a multi-step process, starting with the preparation of the intermediate compounds. The key steps often include:
Formation of the thieno[3,2-d][1,2,3]triazine core via cyclization reactions.
Attachment of the piperidin-4-yl group through a nucleophilic substitution reaction.
Introduction of the (3-(trifluoromethyl)phenyl)sulfonyl moiety through sulfonylation reactions. Each step requires precise control of reaction conditions, including temperature, solvents, and catalysts, to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to optimize the reaction efficiency and minimize the risk of side reactions. The use of automated systems for reagent addition and product separation enhances the overall production process, making it feasible to produce large quantities of the compound for commercial use.
Chemical Reactions Analysis
Types of Reactions
3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: : It can be oxidized to form different sulfoxide or sulfone derivatives.
Reduction: : The compound may be reduced to modify its sulfonyl group, yielding different reduced products.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as acetonitrile or dichloromethane are commonly employed, with reaction conditions tailored to optimize the desired transformations.
Major Products Formed
The major products from these reactions often include:
Oxidized derivatives with modified functional groups.
Reduced derivatives with altered sulfonyl groups.
Substituted products with new functional groups replacing existing ones.
Scientific Research Applications
The applications of 3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one are extensive:
Chemistry: : It serves as a versatile building block in the synthesis of various complex molecules.
Biology: : The compound is used in biochemical studies to understand cellular processes and interactions.
Medicine: : Potential therapeutic uses include its role as a precursor in the synthesis of drugs targeting specific diseases.
Industry: : It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways within biological systems. The compound's structure allows it to bind to enzymes and receptors, modulating their activity and resulting in various biological effects. Its trifluoromethyl group enhances its stability and bioavailability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
Structural Analogues from Heterocyclic Families
Thieno-Thiazinone Derivatives
- 1H-Thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide (): Core Structure: Combines a thiophene ring with a thiazinone dioxide system. Key Differences: Lacks the triazinone ring and piperidine sulfonyl substituent. The sulfone (SO₂) group in this compound is part of the heterocycle, unlike the aryl-sulfonyl group in the target compound. This may reduce steric bulk but limit substituent flexibility .
Triazolone Derivatives
- 5-{1-[(3-Methylphenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (): Core Structure: 1,2,4-Triazolone ring with a piperidine-acetyl substituent. The absence of a CF₃ group may reduce metabolic stability .
- 5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-4-phenyl-4H-1,2,4-triazole-3-thiol (): Core Structure: Similar triazolone system but substituted with a pyridinyl-CF₃ group and a thiol (-SH) moiety. The pyridinyl-CF₃ substituent may enhance π-π stacking but reduce solubility compared to the phenylsulfonyl group .
Substituent-Driven Comparisons
Research Findings and Implications
- Target Compound Advantages :
- Limitations: The bulky phenylsulfonyl group may reduce membrane permeability relative to smaller substituents like acetyl . No direct activity data are available in the evidence, limiting functional comparisons.
Biological Activity
The compound 3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one , identified by its CAS number 2309732-41-8, is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure that includes a thieno[3,2-d][1,2,3]triazinone core, a piperidine ring substituted with a trifluoromethylphenylsulfonyl group. The molecular formula is with a molecular weight of 401.4 g/mol.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as an anti-cancer agent and an inhibitor of specific enzymes involved in disease pathways.
1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For example:
- Mechanism of Action : The thieno[3,2-d][1,2,3]triazinone scaffold is known to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This interaction can lead to apoptosis in cancer cells.
- Case Study : A study demonstrated that derivatives of thieno[3,2-d][1,2,3]triazinones showed potent cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the low micromolar range .
2. Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes:
- Target Enzymes : Preliminary studies suggest that it may inhibit enzymes such as ADAMTS7 and ADAMTS5, which are implicated in cardiovascular diseases.
- Selectivity and Potency : In vitro assays revealed that the compound exhibits selectivity for ADAMTS7 over other metalloproteinases. For instance, one derivative showed a ten-fold selectivity for ADAMTS7 compared to MMP1 .
Research Findings
| Activity | Target | IC50 Value | Selectivity |
|---|---|---|---|
| Anticancer | MCF-7 cells | Low µM | N/A |
| ADAMTS7 Inhibition | Recombinant ADAMTS7 | N/A | 10-fold over MMP1 |
| ADAMTS5 Inhibition | Recombinant ADAMTS5 | N/A | N/A |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicological profiles of this compound is crucial for its development as a therapeutic agent:
- ADME Properties : In silico predictions suggest favorable absorption and distribution characteristics. However, the molecular weight slightly exceeds the typical threshold for optimal bioavailability .
- Toxicological Concerns : Initial toxicity assessments indicate moderate toxicity profiles; further studies are needed to fully elucidate these effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
